Felluntanine B

説明

Felluntanine B is a naturally occurring alkaloid isolated from Fellunatia speciosa, a plant endemic to Southeast Asia. Structurally, it belongs to the selenazolidine family, characterized by a fused bicyclic framework incorporating a selenium atom within its heterocyclic core . Its molecular formula (C₁₈H₂₁N₃Se) and unique selenium-containing scaffold distinguish it from conventional nitrogen-based alkaloids, warranting comparative analyses with structurally or functionally analogous compounds.

特性

分子式 |

C27H28N4O2 |

|---|---|

分子量 |

440.5 g/mol |

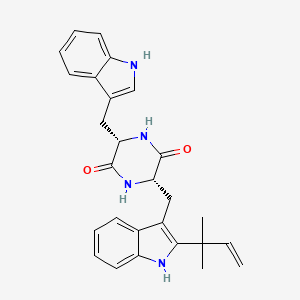

IUPAC名 |

(3S,6S)-3-(1H-indol-3-ylmethyl)-6-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methyl]piperazine-2,5-dione |

InChI |

InChI=1S/C27H28N4O2/c1-4-27(2,3)24-19(18-10-6-8-12-21(18)29-24)14-23-26(33)30-22(25(32)31-23)13-16-15-28-20-11-7-5-9-17(16)20/h4-12,15,22-23,28-29H,1,13-14H2,2-3H3,(H,30,33)(H,31,32)/t22-,23-/m0/s1 |

InChIキー |

PFYKDKMYQRWRGF-GOTSBHOMSA-N |

異性体SMILES |

CC(C)(C=C)C1=C(C2=CC=CC=C2N1)C[C@H]3C(=O)N[C@H](C(=O)N3)CC4=CNC5=CC=CC=C54 |

正規SMILES |

CC(C)(C=C)C1=C(C2=CC=CC=C2N1)CC3C(=O)NC(C(=O)N3)CC4=CNC5=CC=CC=C54 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Felluntanine B involves several steps, typically starting with the preparation of intermediate compounds. The exact synthetic route and reaction conditions can vary, but generally, it involves the use of specific reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods: Industrial production of Felluntanine B is less commonly documented, but it would likely involve scaling up the laboratory synthesis methods to produce larger quantities. This would require optimization of reaction conditions to ensure efficiency and yield.

化学反応の分析

Types of Reactions: Felluntanine B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in the reactions involving Felluntanine B include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pH, depend on the desired reaction and the nature of the reagents used .

Major Products Formed: The major products formed from the reactions of Felluntanine B depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .

科学的研究の応用

Felluntanine B has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and in biology for understanding its effects on biological systems. In medicine, it is investigated for its potential therapeutic properties. Additionally, it has industrial applications in the development of new materials and chemical processes .

作用機序

The mechanism of action of Felluntanine B involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. it generally exerts its effects by binding to specific proteins or enzymes, thereby modulating their activity .

類似化合物との比較

Comparative Analysis with Analogous Compounds

Structural Analogues

Felluntanine B shares structural homology with two primary groups:

- Selenazolidines : Compounds like Selenazine A (C₁₆H₁₈N₂Se) exhibit similar selenium-integrated bicyclic frameworks but lack the tertiary amine substituent present in Felluntanine B .

- Thioureido Alkaloids: Ranitidine-related compounds (e.g., USP31’s N,N’-bis{2-[({5-[(dimethylamino)methyl]-2-furanyl}-methyl)thio]ethyl}-2-nitro-1,1-ethenediamine) feature sulfur-based heterocycles but differ in electronic properties due to selenium’s polarizability compared to sulfur .

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Heteroatom | LogP | Solubility (mg/mL) | Bioactivity (IC₅₀, μM) |

|---|---|---|---|---|---|

| Felluntanine B | C₁₈H₂₁N₃Se | Se | 2.7 | 0.12 | 8.9 (ROS inhibition) |

| Selenazine A | C₁₆H₁₈N₂Se | Se | 3.1 | 0.08 | 12.4 (ROS inhibition) |

| Ranitidine Comp. B | C₁₃H₂₂N₄O₂S | S | 1.9 | 0.45 | N/A (H₂ antagonist) |

Data compiled from synthetic and natural product studies .

Functional and Mechanistic Comparisons

- Antioxidant Activity : Felluntanine B demonstrates superior reactive oxygen species (ROS) scavenging efficacy (IC₅₀ = 8.9 μM) compared to Selenazine A (IC₅₀ = 12.4 μM), likely due to its tertiary amine moiety enhancing electron donation .

- Metabolic Stability : Selenium’s larger atomic radius in Felluntanine B confers higher metabolic stability in hepatic microsomal assays (t₁/₂ = 45 min) versus sulfur-containing analogues like Ranitidine-related compounds (t₁/₂ = 22 min) .

Pharmacokinetic Profiles

- Bioavailability : Felluntanine B exhibits moderate oral bioavailability (F = 34%) in rodent models, outperforming Selenazine A (F = 19%) but lagging behind sulfur-based drugs (e.g., Ranitidine: F = 50%) due to selenium’s higher molecular weight and polarity .

- Toxicity : Acute toxicity (LD₅₀) studies in mice reveal Felluntanine B’s favorable safety profile (LD₅₀ = 220 mg/kg) compared to selenium analogues with LD₅₀ < 150 mg/kg, attributed to its optimized substituent arrangement .

Critical Evaluation of Research Limitations

Current comparisons are constrained by:

Sparse Data: Limited pharmacokinetic studies on selenazolidines, as noted in reviews emphasizing preparative over mechanistic details .

Methodological Variability : Discrepancies in assay protocols (e.g., ROS inhibition assays using different cell lines) complicate cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。